(6-Chloro-1H-indol-2-yl)methanamine hydrochloride
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Overview
Description
(6-Chloro-1H-indol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H9ClN2·HCl and a molecular weight of 217.1 g/mol . It is an indole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include (6-chloro-1h-indol-2-yl)methanamine hydrochloride, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with various receptors due to their aromatic nature . This interaction can lead to changes in the function of these receptors, potentially resulting in therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1H-indol-2-yl)methanamine hydrochloride typically involves the reaction of 6-chloroindole with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield . The process may also include purification steps such as recrystallization or chromatography to ensure the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-1H-indol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into other amine derivatives.
Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles, leading to the formation of diverse indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
(6-Chloro-1H-indol-2-yl)methanamine hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
(6-Chloro-1H-indol-2-yl)methanamine hydrochloride is unique due to the presence of the chlorine atom at the 6-position of the indole ring, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other indole derivatives and contributes to its specific properties and applications .
Properties
IUPAC Name |
(6-chloro-1H-indol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c10-7-2-1-6-3-8(5-11)12-9(6)4-7;/h1-4,12H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGNOGSMUCFCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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